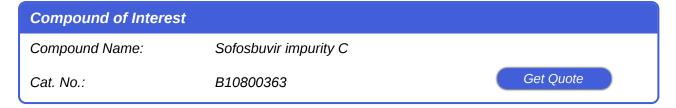


# Unveiling the Structure of Sofosbuvir Impurity C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Sofosbuvir impurity C**, a critical aspect of ensuring the quality, safety, and efficacy of the blockbuster antiviral drug, Sofosbuvir. This document details the identity of the impurity, outlines the analytical methodologies employed for its characterization, and presents relevant data in a structured format for clarity and comparative analysis.

# Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication[1]. The chemical name for Sofosbuvir is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, with a molecular formula of C22H29FN3O9P and a molecular weight of 529.45 g/mol [1][2].

As with any pharmaceutical compound, impurities can arise during synthesis, storage, or degradation. These impurities must be identified, quantified, and controlled to meet stringent regulatory standards. **Sofosbuvir impurity C** is a known related substance that requires careful monitoring.

# **Chemical Identity of Sofosbuvir Impurity C**



**Sofosbuvir impurity C** is a diastereomer of Sofosbuvir. Its chemical identity has been established and is detailed in the table below.

Parameter	Information
IUPAC Name	(2R)-isopropyl 2-((((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate
CAS Number	1496552-28-3
Molecular Formula	C22H29FN3O9P
Molecular Weight	529.45 g/mol
Nature of Impurity	Diastereomer (Epimer) of Sofosbuvir

This structural difference, specifically the change in stereochemistry at the alanine moiety, can impact the molecule's biological activity and must be controlled within specified limits in the final drug product.

## **Experimental Protocols for Structural Elucidation**

The structural elucidation of Sofosbuvir impurities, including Impurity C, relies on a combination of chromatographic separation and advanced spectroscopic techniques. The following protocols are based on established methodologies for the analysis of Sofosbuvir and its degradation products[3][4].

#### **Chromatographic Separation**

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating Impurity C from Sofosbuvir and other related substances.

- Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.
- Column: A reverse-phase column, such as a C18 or Phenyl column, is typically used. For example, an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm)[3].



- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation[3][4][5].
- Flow Rate: A typical flow rate for UPLC is around 0.3 mL/min.
- Detection: UV detection at a wavelength of 260 nm is suitable for monitoring Sofosbuvir and its impurities[3].

### **Mass Spectrometry (MS)**

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of impurities.

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source and a high-resolution mass analyzer like Orbitrap or Time-of-Flight (TOF).
- Ionization Mode: Positive ion mode is typically used to generate protonated molecular ions [M+H]+[3][5].
- Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. Fragmentation patterns (MS/MS) can provide further structural information. For instance, in forced degradation studies of Sofosbuvir, a degradation product with an m/z of 488 was observed under alkaline conditions[5].

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A suite of NMR experiments is crucial for the definitive structural elucidation of impurities, providing detailed information about the connectivity and stereochemistry of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvents such as DMSO-d6 or Methanol-d4 are used to dissolve the sample.
- Key Experiments:



- ¹H NMR: Provides information on the number, environment, and connectivity of protons.
- <sup>13</sup>C NMR: Shows the number and types of carbon atoms.
- 19F NMR: Useful for fluorine-containing compounds like Sofosbuvir and its impurities.
- 31P NMR: Provides information about the phosphorus center of the phosphoramidate group.
- 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range protoncarbon correlations (HMBC), which are essential for assembling the complete molecular structure.
- D<sub>2</sub>O Exchange: Helps in identifying exchangeable protons, such as those in hydroxyl and amine groups[3].

# **Quantitative Data from Forced Degradation Studies**

Forced degradation studies are instrumental in identifying potential degradation products and validating the stability-indicating nature of analytical methods. While specific quantitative data for the formation of Impurity C is not readily available in the public domain, the following table summarizes typical results from forced degradation studies of Sofosbuvir under various stress conditions, which can lead to the formation of various impurities, including diastereomers.

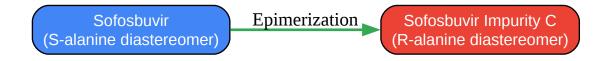


Stress Condition	Reagents and Conditions	Degradation Observed	Degradation Products (m/z)	Reference
Acid Hydrolysis	1N HCl, 80°C, 10 hours	8.66%	416.08	[3]
0.1N HCl, 70°C, 6 hours	23%	488	[4][5]	
Base Hydrolysis	0.5N NaOH, 60°C, 24 hours	45.97%	453.13, 411.08	[3]
0.1N NaOH, 70°C, 10 hours	50%	488	[4][5]	
Oxidative Degradation	30% H <sub>2</sub> O <sub>2</sub> , 80°C, 2 days	0.79%	527.15	[3]
3% H <sub>2</sub> O <sub>2</sub> , 7 days	19.02%	393	[4][5]	
Thermal Degradation	50°C, 21 days	No significant degradation	-	[4][5]
Photolytic Degradation	UV light, 24 hours	No significant degradation	-	[3]

#### **Visualizations**

# Logical Relationship between Sofosbuvir and Impurity C

The following diagram illustrates the relationship between Sofosbuvir and its diastereomer, Impurity C.



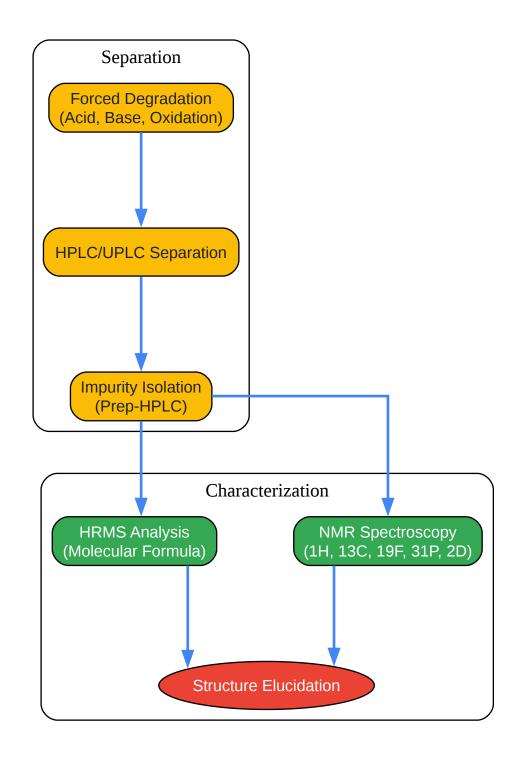
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Relationship between Sofosbuvir and Impurity C.

## **Experimental Workflow for Impurity Elucidation**



The generalized workflow for the isolation and structural elucidation of Sofosbuvir impurities is depicted below.



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Workflow for Impurity Structure Elucidation.



#### Conclusion

The structural elucidation of **Sofosbuvir impurity C** is a critical component of pharmaceutical quality control. As a diastereomer of the active pharmaceutical ingredient, its presence must be carefully monitored. The combination of advanced chromatographic and spectroscopic techniques, particularly HPLC/UPLC, high-resolution mass spectrometry, and a comprehensive suite of NMR experiments, provides the necessary tools for the unambiguous identification and characterization of this and other related impurities. The methodologies outlined in this guide, derived from published studies on Sofosbuvir degradation, offer a robust framework for researchers and scientists in the field of drug development and quality assurance.

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### References

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir-维普期刊中文期刊服务平台 [dianda.cqvip.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
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